N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)-2-methylpropane-2-sulfinamide
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Overview
Description
N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and significant applications in various fields of science. This compound is characterized by the presence of a thiourea group, a cyclohexyl ring, and multiple trifluoromethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the thiourea derivative and subsequent reactions to introduce the cyclohexyl and sulfinamide groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for continuous production under controlled conditions, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .
Major Products
Scientific Research Applications
N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)-2-methylpropane-2-sulfinamide involves its ability to form multiple hydrogen bonds with substrates, stabilizing transition states and facilitating various chemical transformations. The molecular targets include oxyanions and other negatively charged species, which are stabilized through double hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its role as an organocatalyst in promoting organic transformations.
Tertiary butyl esters: Used in synthetic organic chemistry for introducing tert-butoxycarbonyl groups.
Uniqueness
N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)-2-methylpropane-2-sulfinamide stands out due to its combination of a thiourea group, cyclohexyl ring, and sulfinamide functionality, which together provide unique reactivity and stability. This makes it particularly valuable in asymmetric synthesis and other specialized applications .
Properties
Molecular Formula |
C19H25F6N3OS2 |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(tert-butylsulfinylamino)cyclohexyl]thiourea |
InChI |
InChI=1S/C19H25F6N3OS2/c1-17(2,3)31(29)28-15-7-5-4-6-14(15)27-16(30)26-13-9-11(18(20,21)22)8-12(10-13)19(23,24)25/h8-10,14-15,28H,4-7H2,1-3H3,(H2,26,27,30)/t14-,15-,31?/m1/s1 |
InChI Key |
AMHKHYZPKDADOQ-CTNYMNCNSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H]1CCCC[C@H]1NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C)(C)S(=O)NC1CCCCC1NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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